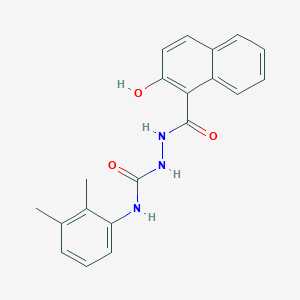
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide
描述
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s as a potential antidepressant and anxiolytic drug. However, due to its limited efficacy and unwanted side effects, TFMPP was never approved for clinical use. Despite this, TFMPP has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用机制
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide acts as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2C receptors. Its activity at these receptors is thought to underlie its anxiolytic and antidepressant effects. 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide also has affinity for several other receptors, including dopamine and adrenergic receptors, although the significance of these interactions is not well understood.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, alteration of gene expression, and changes in neuronal activity. These effects are thought to be mediated by its activity at serotonin receptors, as well as other receptors. 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has also been shown to have effects on cardiovascular function, including changes in blood pressure and heart rate, although the significance of these effects is not well understood.
实验室实验的优点和局限性
One advantage of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is its selective activity at serotonin receptors, which makes it a useful tool compound for studying the function of these receptors. In addition, its partial agonist activity allows for modulation of receptor activity without completely blocking it, which can be useful for studying the effects of partial receptor activation. However, 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide also has limitations, including its relatively low potency and efficacy, which can make it difficult to achieve consistent effects in experiments. In addition, its activity at other receptors can complicate interpretation of results.
未来方向
There are several potential future directions for research on 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more selective and potent compounds that target serotonin receptors, which could be useful for studying the function of these receptors and for developing new therapeutic agents. Another area of interest is the investigation of the role of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide and related compounds in the regulation of gene expression, which could provide insights into the molecular mechanisms underlying their effects. Finally, further research is needed to establish the safety and efficacy of 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide and related compounds for clinical use, particularly in the treatment of anxiety and depression.
科学研究应用
4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic uses, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, although its efficacy in humans remains to be established. In addition, 4-(4-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been studied for its potential use as a tool compound in neuroscience research, particularly in the study of serotonin receptors.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(21)18-12-15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMYMPACCRKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {3-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4760188.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4760192.png)
![5-(3-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4760198.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-N'-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B4760203.png)

![(2-{[5-{[(4-chlorophenyl)amino]carbonyl}-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4760217.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4760221.png)
![5-ethyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4760228.png)
![N-1-naphthyl-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4760241.png)
![N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine](/img/structure/B4760247.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4760273.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4760280.png)
![2-bromo-6-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4760285.png)
![N-[3-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B4760290.png)